2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine is a heterocyclic compound that combines an indole and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine typically involves the reaction of 2-methylindoline with a suitable pyrimidine derivative. One common method involves the nucleophilic substitution reaction where 2-methylindoline reacts with 5-nitropyrimidin-4-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxoindole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like Pd/C with hydrogen gas or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxoindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The indole moiety may interact with protein binding sites, while the nitropyrimidine part could participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylindolin-1-yl)-5-aminopyrimidine: Similar structure but with an amino group instead of a nitro group.
2-(2-Methylindolin-1-yl)-4-nitropyrimidine: Similar but with the nitro group at a different position.
2-(2-Methylindolin-1-yl)-5-nitrobenzene: Similar but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-(2-Methylindolin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of indole and nitropyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-6-9-4-2-3-5-10(9)17(8)13-15-7-11(18(19)20)12(14)16-13/h2-5,7-8H,6H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFUDWOTDFDOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC=C(C(=N3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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